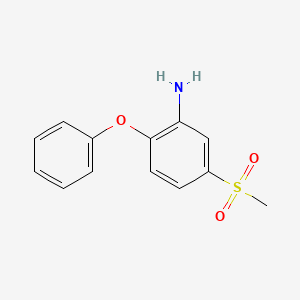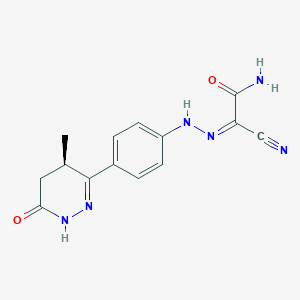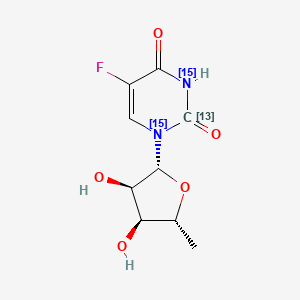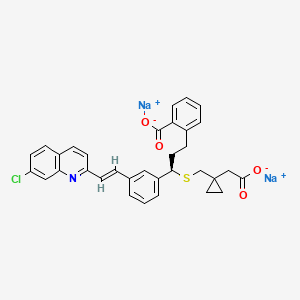
Ticagrelor Epimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ticagrelor Epimer is a stereoisomer of Ticagrelor, a well-known antiplatelet medication used to reduce the risk of thrombotic events such as myocardial infarction and stroke. Ticagrelor is a reversible P2Y12 receptor antagonist that inhibits platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on platelets . The epimer of Ticagrelor refers to a compound that has the same molecular formula but differs in the configuration of one stereocenter.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ticagrelor involves multiple steps, including the formation of key intermediates and the final product. One effective method for the preparation of Ticagrelor involves a four-step reaction process optimized using response surface methodology . The critical step involves the preparation of an intermediate, which is then subjected to a one-pot reaction to telescope the next three steps, resulting in a high overall yield.
Another method involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound through diazotization with a green and safer reagent, “Resin-NO2,” in a water and acetonitrile mixture . This method ensures a high yield and purity of the final product.
Industrial Production Methods
Industrial production of Ticagrelor focuses on optimizing the reaction conditions to ensure scalability and safety. The process involves the use of safe reagents and conditions to minimize the risk of hazardous reactions. The synthesis steps are optimized individually to establish a scalable and plant-friendly process .
Analyse Des Réactions Chimiques
Types of Reactions
Ticagrelor undergoes various chemical reactions, including:
Oxidation: Ticagrelor can be oxidized to form its metabolites.
Reduction: Reduction reactions can be used to modify specific functional groups in the molecule.
Substitution: Substitution reactions are employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis of Ticagrelor include ethylene glycol, acetonitrile, and “Resin-NO2” for diazotization . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Major Products Formed
The major products formed from these reactions include Ticagrelor and its various metabolites, which are characterized using techniques such as spectroscopy and chromatography .
Applications De Recherche Scientifique
Ticagrelor Epimer has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of stereoisomers and their properties.
Biology: Investigated for its effects on platelet aggregation and its potential use in treating thrombotic disorders.
Mécanisme D'action
Ticagrelor Epimer exerts its effects by reversibly and noncompetitively binding to the adenosine diphosphate (ADP) P2Y12 receptor on the platelet surface . This prevents ADP-mediated activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation. The molecular targets involved include the P2Y12 receptor and the GPIIb/IIIa receptor complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Ticagrelor Epimer is unique in its reversible binding to the P2Y12 receptor, which allows for a rapid onset and offset of action . Unlike Clopidogrel and Prasugrel, Ticagrelor does not require metabolic activation, reducing variability related to genetic polymorphisms .
Propriétés
Formule moléculaire |
C23H28F2N6O4S |
|---|---|
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
(1S,2S,3R,5R)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17+,19-,20+/m0/s1 |
Clé InChI |
OEKWJQXRCDYSHL-WXYDAZKDSA-N |
SMILES isomérique |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
SMILES canonique |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)



![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)

![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)

![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)



